

Spectroscopic and Synthetic Profile of N-Cbz-Glycine Ethyl Ester: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Cbz-glycine Ethyl Ester**

Cat. No.: **B073256**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and synthetic pathways of key building blocks is paramount. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols for **N-Cbz-glycine ethyl ester**, a crucial intermediate in peptide synthesis.

Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **N-Cbz-glycine ethyl ester**. This data is essential for the structural elucidation and quality control of the compound.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.35	m	-	5H	C ₆ H ₅
5.25	s	-	1H	NH
5.12	s	-	2H	C ₆ H ₅ CH ₂
4.18	q	7.1	2H	OCH ₂ CH ₃
3.95	d	6.2	2H	NHCH ₂
1.25	t	7.1	3H	OCH ₂ CH ₃

Solvent: CDCl_3 . Reference: Tetramethylsilane (TMS) at 0 ppm.

^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
169.8	C=O (ester)
156.2	C=O (carbamate)
136.4	C (aromatic, C1')
128.5	CH (aromatic, C3'/C5')
128.1	CH (aromatic, C4')
128.0	CH (aromatic, C2'/C6')
67.1	$\text{C}_6\text{H}_5\text{CH}_2$
61.6	OCH_2CH_3
42.8	NHCH_2
14.2	OCH_2CH_3

Solvent: CDCl_3 . Reference: CDCl_3 at 77.16 ppm.

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3340	Strong, Broad	N-H Stretch
3035	Medium	C-H Stretch (Aromatic)
2985, 2940	Medium	C-H Stretch (Aliphatic)
1745	Strong	C=O Stretch (Ester)
1720	Strong	C=O Stretch (Carbamate)
1530	Strong	N-H Bend
1215	Strong	C-O Stretch (Ester)
1050	Strong	C-O Stretch (Carbamate)
700, 750	Strong	C-H Bend (Aromatic)

Sample preparation: KBr pellet or thin film.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of **N-Cbz-glycine ethyl ester** are provided below.

Synthesis of N-Cbz-Glycine Ethyl Ester

A common method for the preparation of **N-Cbz-glycine ethyl ester** involves the reaction of glycine ethyl ester hydrochloride with benzyl chloroformate under basic conditions.[\[1\]](#)

Materials:

- Glycine ethyl ester hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate (Na₂CO₃) or other suitable base
- Dichloromethane (CH₂Cl₂) or other suitable solvent

- Water (H₂O)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Glycine ethyl ester hydrochloride is dissolved in water, and the solution is cooled in an ice bath.
- A solution of sodium carbonate in water is added slowly to neutralize the hydrochloride and liberate the free amino ester.
- Benzyl chloroformate and a further equivalent of sodium carbonate solution are added portion-wise while maintaining the temperature below 5 °C.
- The reaction mixture is stirred vigorously for a set period at low temperature and then allowed to warm to room temperature.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[2]

NMR Spectroscopy

Instrumentation:

- A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

- Approximately 10-20 mg of purified **N-Cbz-glycine ethyl ester** is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
- A small amount of tetramethylsilane (TMS) is added as an internal standard.

- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

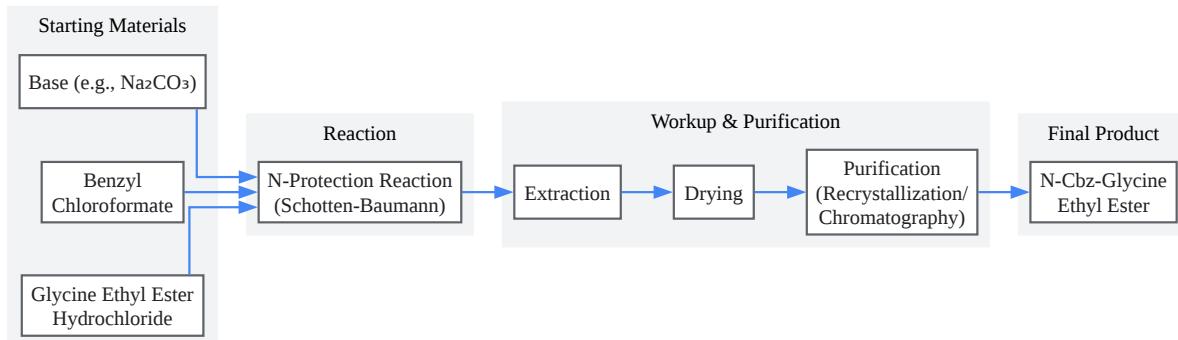
- ^1H and ^{13}C NMR spectra are acquired at room temperature.
- Standard pulse sequences are used for both ^1H (single pulse) and ^{13}C (proton-decoupled) experiments.

Infrared (IR) Spectroscopy

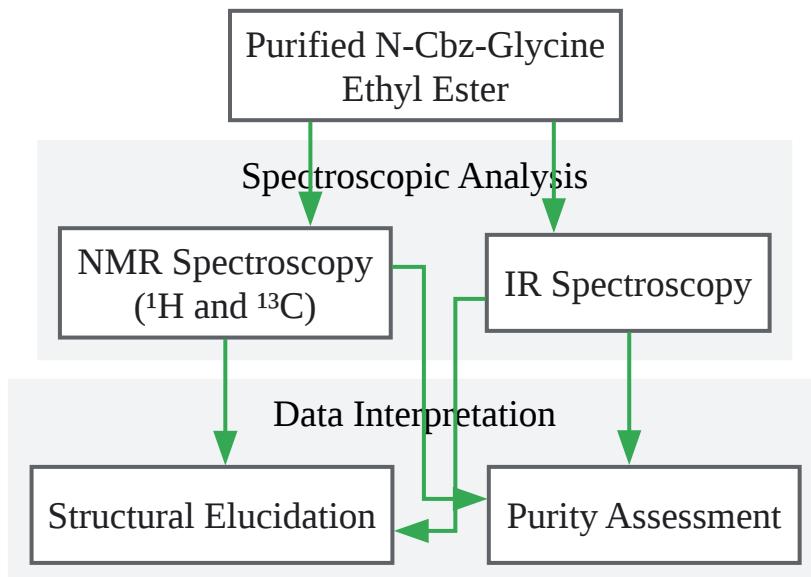
Instrumentation:

- A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:


- KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Thin Film Method: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition:


- The IR spectrum is recorded over the range of 4000-400 cm^{-1} .
- A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

Logical Workflow and Relationships

The synthesis and characterization of **N-Cbz-glycine ethyl ester** follow a logical progression, as illustrated in the diagrams below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-Cbz-glycine ethyl ester**.

[Click to download full resolution via product page](#)

Caption: Characterization workflow for **N-Cbz-glycine ethyl ester**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-Cbz-Glycine Ethyl Ester: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073256#spectroscopic-data-nmr-ir-for-n-cbz-glycine-ethyl-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com